2,3-Dichlorobenzenesulfonamide Exhibits >35-Fold Selectivity for LCK over SRC and HCK Kinases
In a defined molecular construct (N-(4-(7-amino-3-(3-(4-methylpiperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)-2,3-dichlorobenzenesulfonamide), the 2,3-dichlorobenzenesulfonamide moiety contributes to a potent and selective inhibition of LCK kinase [1]. The IC50 for LCK was 28 nM, whereas the IC50 for the closely related SRC and HCK kinases was >1,000 nM [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | LCK IC50 = 28 nM; SRC IC50 > 1,000 nM; HCK IC50 > 1,000 nM |
| Comparator Or Baseline | SRC kinase and HCK kinase within the same assay panel |
| Quantified Difference | >35-fold selectivity for LCK over SRC and HCK |
| Conditions | Inhibition of LCK in human Jurkat cells assessed as ZAP70 phosphorylation by FACS assay; Inhibition of SRC and HCK in unspecified assays. |
Why This Matters
This level of kinase selectivity is a critical differentiator for minimizing off-target effects in early drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50320229 (CHEMBL1084974). Retrieved April 18, 2026. View Source
